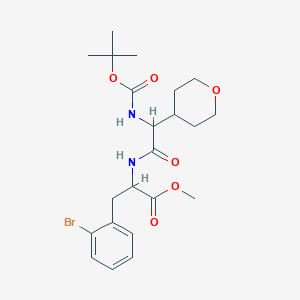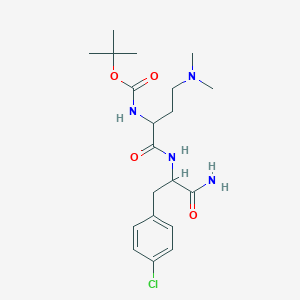
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a peptide derivative that has been synthesized in the laboratory using specific methods. In
Mechanism of Action
The mechanism of action of Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe is based on its ability to mimic the binding of certain peptides to their target proteins. This compound can interact with specific proteins and modulate their function. The tetrahydropyran-4-yl group and the 2-bromo-DL-phenylalanine residue play a crucial role in the binding of this compound to its target proteins.
Biochemical and Physiological Effects:
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has been shown to have various biochemical and physiological effects. It has been reported to modulate the function of certain proteins, including G protein-coupled receptors (GPCRs) and ion channels. This compound has also been shown to have anti-inflammatory effects and has been used in the development of drugs for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has several advantages for lab experiments. It is a stable compound that can be easily synthesized using SPPS methodology. This compound can also be modified to obtain derivatives with different properties. However, the main limitation of this compound is its limited solubility in aqueous solutions, which can hinder its use in certain experiments.
Future Directions
There are several future directions for the use of Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe in scientific research. This compound can be used in the development of peptide-based drugs for the treatment of various diseases. It can also be used in the study of the structure and function of membrane proteins. Additionally, Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe can be modified to obtain derivatives with improved properties, such as increased solubility and binding affinity. Overall, Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has great potential for use in various fields of scientific research.
Synthesis Methods
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe is synthesized using solid-phase peptide synthesis (SPPS) methodology. This method involves the stepwise addition of amino acids to a growing peptide chain on a solid support. The Boc (tert-butyloxycarbonyl) group is used as a protecting group for the amino group of the glycine residue. The tetrahydropyran-4-yl group is introduced to the glycine residue by reaction with tetrahydropyran-4-ylmethyl chloroformate. The 2-bromo-DL-phenylalanine residue is coupled to the growing peptide chain using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. The final step involves the removal of the Boc group using trifluoroacetic acid (TFA) to obtain the desired compound.
Scientific Research Applications
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has potential applications in various fields of scientific research. It has been used as a tool in the study of protein-protein interactions, as it can mimic the binding of certain peptides to their target proteins. This compound has also been used in the development of peptide-based drugs that target specific diseases. Additionally, Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has been used in the study of the structure and function of membrane proteins.
properties
IUPAC Name |
methyl 3-(2-bromophenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BrN2O6/c1-22(2,3)31-21(28)25-18(14-9-11-30-12-10-14)19(26)24-17(20(27)29-4)13-15-7-5-6-8-16(15)23/h5-8,14,17-18H,9-13H2,1-4H3,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFDSPCDRLKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)NC(CC2=CC=CC=C2Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-bromo-4-[[4-[1-(1,3-thiazol-2-yl)ethyl]piperazine-1-carbonyl]amino]benzoate](/img/structure/B7430519.png)
![5-bromo-4-methyl-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7430525.png)
![tert-butyl N-[4-[[1-(2,4-dichlorophenyl)pyrazole-4-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B7430541.png)
![N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B7430547.png)
![methyl (3S,4R)-1-[(6-carbamoyl-2-methylpyridin-3-yl)carbamoyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate](/img/structure/B7430555.png)
![N-(1,6-dimethyl-2-oxopyridin-3-yl)-1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]triazole-4-carboxamide](/img/structure/B7430558.png)
![Methyl 3-[[2-(2,6-dichlorophenyl)-1,3-thiazole-4-carbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B7430564.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-4-carboxamide](/img/structure/B7430568.png)
![Tert-butyl 5-[[1-[(4-methoxyphenyl)methyl]azetidine-2-carbonyl]amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7430584.png)
![N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide](/img/structure/B7430593.png)
![1-[4-[[(Dimethylamino-methyl-oxo-lambda6-sulfanylidene)amino]methyl]piperidin-1-yl]-2-(4-methylsulfonylphenyl)propan-2-ol](/img/structure/B7430595.png)
![2-(difluoromethyl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-nitroaniline](/img/structure/B7430608.png)
![N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide](/img/structure/B7430616.png)
